![molecular formula C19H19NS B14624518 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile CAS No. 54997-31-8](/img/structure/B14624518.png)
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a sulfanyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a suitable aryl halide with a nucleophile under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For example, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Methylphenyl)sulfanyl]phenyl}acetonitrile
- {2-[(4-Phenylphenyl)sulfanyl]phenyl}acetonitrile
Uniqueness
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
54997-31-8 |
|---|---|
Molecular Formula |
C19H19NS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C19H19NS/c20-14-13-17-7-3-4-8-19(17)21-18-11-9-16(10-12-18)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2 |
InChI Key |
HPEAPHAONQCERH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


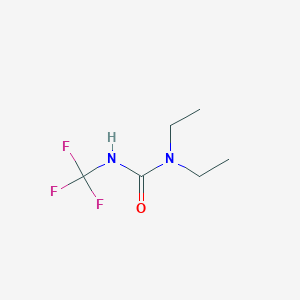
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
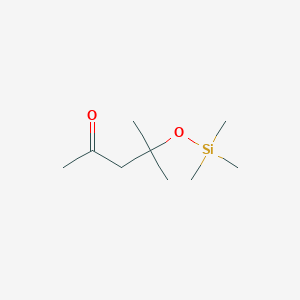

![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
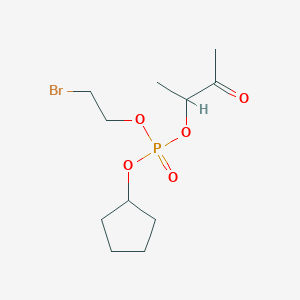
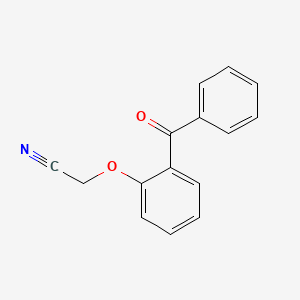
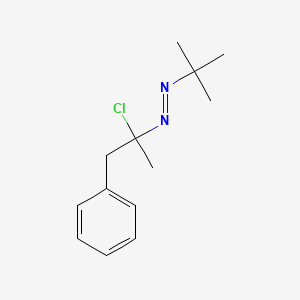
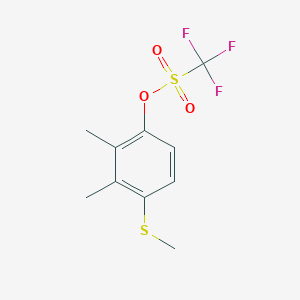

![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
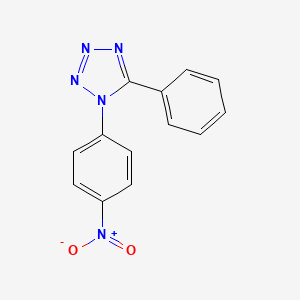
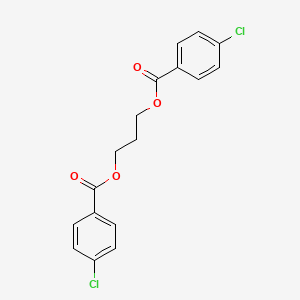
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
